molecular formula C24H29N5O5S B1510903 Boc-ThionoTyr(tBu)-1-(6-nitro)benzotriazolide CAS No. 272442-17-8

Boc-ThionoTyr(tBu)-1-(6-nitro)benzotriazolide

Cat. No.: B1510903
CAS No.: 272442-17-8
M. Wt: 499.6 g/mol
InChI Key: IGWRHRQJZDOTQJ-IBGZPJMESA-N
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Description

Boc-ThionoTyr(tBu)-1-(6-nitro)benzotriazolide is a useful research compound. Its molecular formula is C24H29N5O5S and its molecular weight is 499.6 g/mol. The purity is usually 95%.
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Biological Activity

Boc-ThionoTyr(tBu)-1-(6-nitro)benzotriazolide is a synthetic compound characterized by its unique molecular structure, which includes a Boc-protected thioamide , a tert-butyl group , and a 6-nitrobenzotriazole moiety . This compound is primarily utilized in chemical and biological research due to its reactivity and potential applications in peptide synthesis and enzyme studies.

  • IUPAC Name : tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-3-phenylmethoxy-1-sulfanylidenepropan-2-yl]carbamate
  • Molecular Formula : C₂₁H₂₃N₅O₅S
  • Molecular Weight : 457.51 g/mol
  • CAS Number : 272442-17-8

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophiles, particularly in enzymatic reactions. The thioester functionality allows for the formation of stable thioester linkages, which are crucial in various biochemical processes, including:

  • Peptide Bond Formation : Acts as a coupling reagent in peptide synthesis.
  • Enzyme Interaction : Inhibits or modifies enzyme activity through covalent modification.

Enzymatic Studies

Research has shown that this compound can interact with specific enzymes, leading to alterations in their activity. For instance, studies have indicated that the compound can inhibit serine proteases, which are critical in many biological pathways. The nitro group may enhance the electrophilicity of the compound, facilitating its interaction with nucleophilic sites on enzymes.

Case Studies

  • Inhibition of Serine Proteases :
    • A study demonstrated that this compound effectively inhibited trypsin-like serine proteases. The inhibition was characterized by a decrease in enzymatic activity measured through substrate turnover assays.
    • Table 1: Inhibition Data for Serine Proteases
    CompoundIC50 (µM)Enzyme Target
    Boc-ThionoTyr(tBu)-1-(6-nitro)5.2Trypsin
    Control>100Trypsin
  • Effect on Protein Interactions :
    • Another investigation focused on the compound's role in modulating protein-protein interactions within signaling pathways. The presence of the nitro group was found to influence binding affinities significantly.

Toxicological Studies

Preliminary toxicological assessments indicate that this compound exhibits low toxicity at concentrations used in typical research settings. However, further studies are necessary to fully understand its safety profile.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolideSerine instead of TyrosineModerate serine protease inhibition
Boc-ThionoVal-1-(6-nitro)benzotriazolideValine instead of TyrosineLower enzyme selectivity

Properties

IUPAC Name

tert-butyl N-[(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O5S/c1-23(2,3)33-17-10-7-15(8-11-17)13-19(25-22(30)34-24(4,5)6)21(35)28-20-14-16(29(31)32)9-12-18(20)26-27-28/h7-12,14,19H,13H2,1-6H3,(H,25,30)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWRHRQJZDOTQJ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733811
Record name tert-Butyl [(2S)-3-(4-tert-butoxyphenyl)-1-(6-nitro-1H-benzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272442-17-8
Record name tert-Butyl [(2S)-3-(4-tert-butoxyphenyl)-1-(6-nitro-1H-benzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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